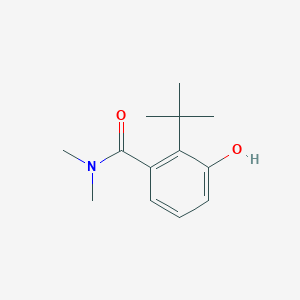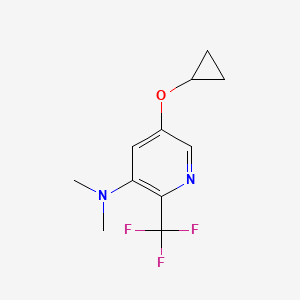
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridin-3-amine core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under specific reaction conditions.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amine group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl and pyridine core but has a chloro group instead of a cyclopropoxy group.
5-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)pyridin-2-amine: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group and the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H13F3N2O |
|---|---|
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H13F3N2O/c1-16(2)9-5-8(17-7-3-4-7)6-15-10(9)11(12,13)14/h5-7H,3-4H2,1-2H3 |
Clave InChI |
WOKQFEYZOCKPRF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


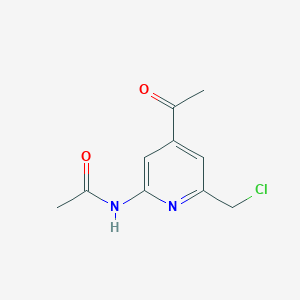
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
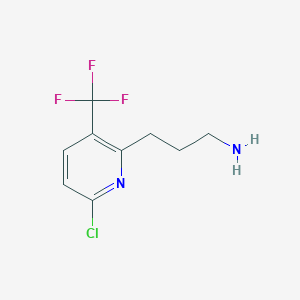
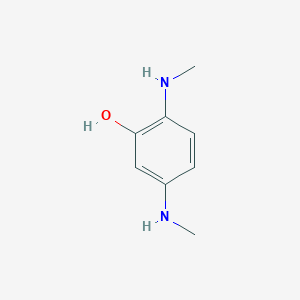

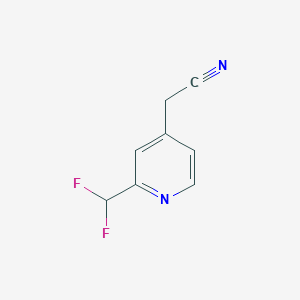


![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)


